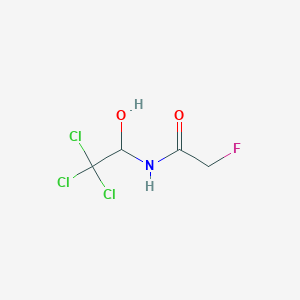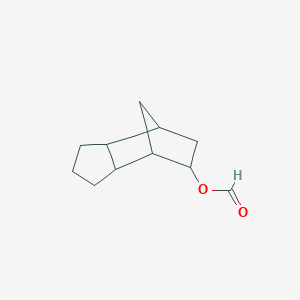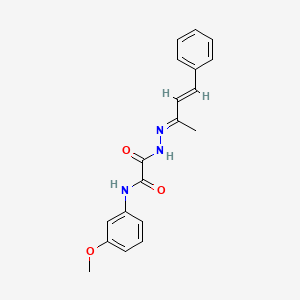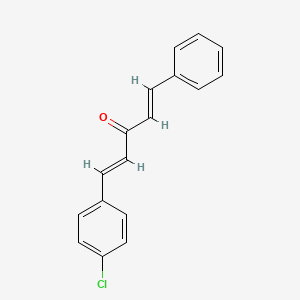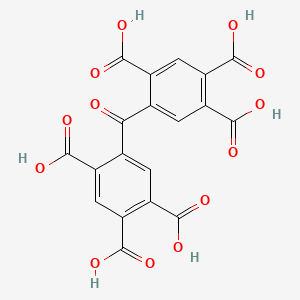
5,5'-Carbonylbis-(trimellitic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Carbonylbis-(trimellitic acid) is a chemical compound with the molecular formula C19H10O13 and a molecular weight of 446.284 g/mol It is a derivative of trimellitic acid, characterized by the presence of a carbonyl group linking two trimellitic acid units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis-(trimellitic acid) typically involves the reaction of trimellitic anhydride with a suitable carbonyl-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the carbonyl linkage between the two trimellitic acid units .
Industrial Production Methods
Industrial production methods for 5,5’-Carbonylbis-(trimellitic acid) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Carbonylbis-(trimellitic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5,5’-Carbonylbis-(trimellitic acid) include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of 5,5’-Carbonylbis-(trimellitic acid) depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
5,5’-Carbonylbis-(trimellitic acid) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5’-Carbonylbis-(trimellitic acid) involves its interaction with various molecular targets and pathways. The carbonyl groups in the compound can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The aromatic rings can also engage in π-π interactions, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,5’-Carbonylbis-(trimellitic acid) include:
- 1,2,4,5-Benzenetetracarboxylic acid
- Mellitic acid
- 1,2,4-Benzenetricarboxylic acid
- Trimesic acid
- Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid
Uniqueness
What sets 5,5’-Carbonylbis-(trimellitic acid) apart from these similar compounds is the presence of the carbonyl linkage between two trimellitic acid units. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
17851-32-0 |
|---|---|
Molekularformel |
C19H10O13 |
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
5-(2,4,5-tricarboxybenzoyl)benzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C19H10O13/c20-13(5-1-9(16(25)26)11(18(29)30)3-7(5)14(21)22)6-2-10(17(27)28)12(19(31)32)4-8(6)15(23)24/h1-4H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
RMHYDKMPLUHGLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



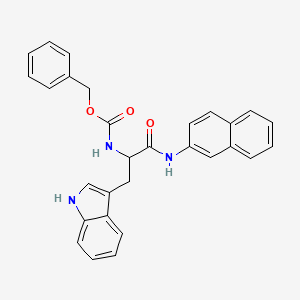
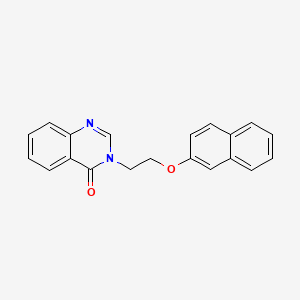
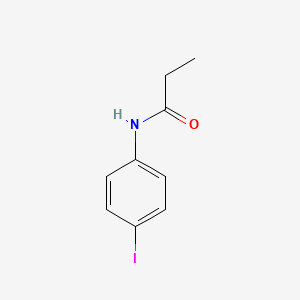
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)
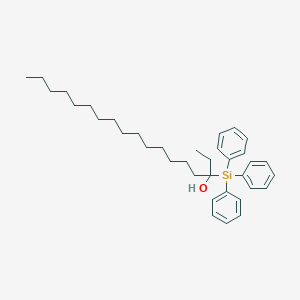


![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)
